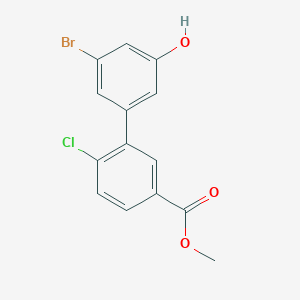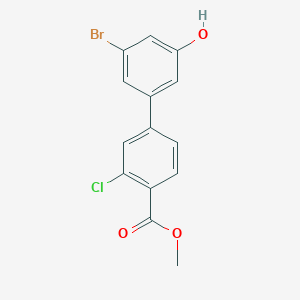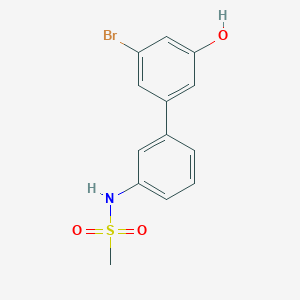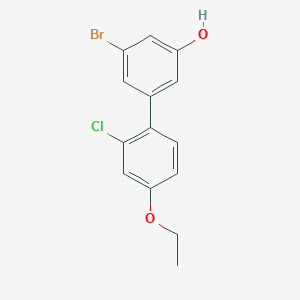
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-4-ethoxyphenol) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white powder with a melting point of 156-158°C and a boiling point of 343°C. It is highly soluble in water and alcohol, and is insoluble in ether. 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis due to its ability to form covalent bonds with other molecules.
Applications De Recherche Scientifique
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as substituted phenols, quinolines, and thiophenes. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of novel organic materials for use in energy storage and conversion devices.
Mécanisme D'action
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an electron-donating reagent, and its mechanism of action is based on its ability to donate electrons to other molecules. When 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% donates electrons to a molecule, it increases the electron density of the molecule, allowing it to form stronger covalent bonds with other molecules. This enables it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. It is generally considered to be non-toxic and non-irritating, and it is not known to be a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of novel organic materials for use in energy storage and conversion devices.
The main limitation of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its instability. It is highly reactive and can easily decompose when exposed to light or heat. Additionally, it should be handled with caution, as it is a corrosive substance and can cause skin and eye irritation.
Orientations Futures
There are many potential future directions for the use of 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocycles and polymers. Additionally, it could be used in the development of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of novel materials for use in energy storage and conversion devices.
Méthodes De Synthèse
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with bromine in acetic acid solution. This reaction produces 3-bromo-5-chloro-4-ethoxyphenol. The second step involves the reaction of 3-bromo-5-chloro-4-ethoxyphenol with sodium hydroxide in ethanol. This reaction produces 3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRCRQFDYHXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686466 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-07-4 |
Source


|
| Record name | 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



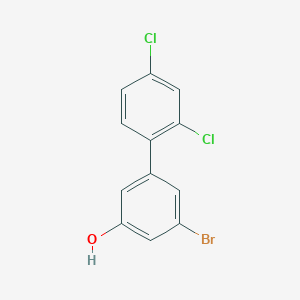
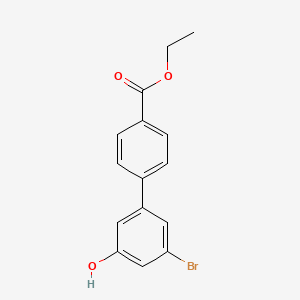
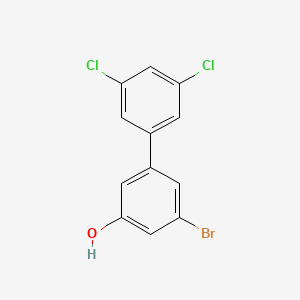
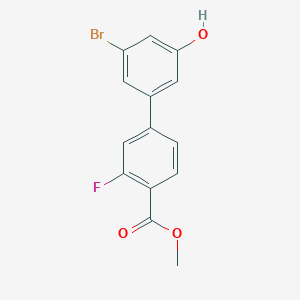

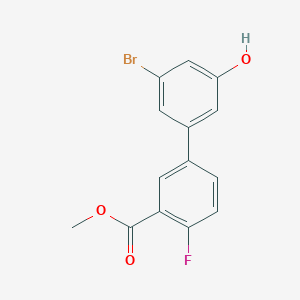

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
